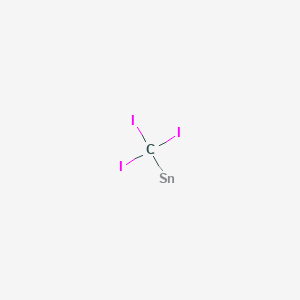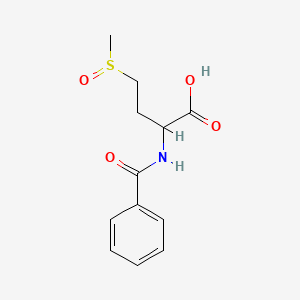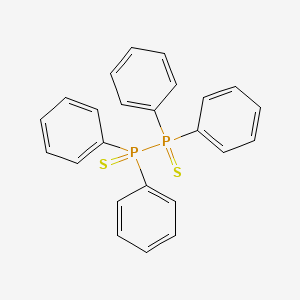![molecular formula C17H11N B14748729 Benzo[6,7]cyclohepta[1,2-b]indole CAS No. 237-44-5](/img/structure/B14748729.png)
Benzo[6,7]cyclohepta[1,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[6,7]cyclohepta[1,2-b]indole is a complex heterocyclic compound that features a fused ring system combining an indole and a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing benzo[6,7]cyclohepta[1,2-b]indole involves the rhodium-catalyzed mono-ortho C–H activation/carbenoid insertion/aldol-type cyclization of 3-aldehyde-2-phenyl-1H-indoles with diazo compounds . This method provides a novel approach to the compound with a broad range of substrate scope in an air atmosphere.
Industrial Production Methods
The gram-scale and versatile late-stage transformations demonstrated in research indicate its feasibility for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[6,7]cyclohepta[1,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzo[6,7]cyclohepta[1,2-b]indole has several scientific research applications:
Mecanismo De Acción
The mechanism by which benzo[6,7]cyclohepta[1,2-b]indole exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Indole: An aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.
Cyclohepta[b]indole: A compound with a similar fused ring system but different structural arrangement.
Tetrahydrocarbazole: A compound with a similar core structure but different functional groups.
Uniqueness
Benzo[6,7]cyclohepta[1,2-b]indole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability .
Propiedades
Número CAS |
237-44-5 |
|---|---|
Fórmula molecular |
C17H11N |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
18-azatetracyclo[9.7.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C17H11N/c1-2-8-13-12(6-1)7-5-10-15-14-9-3-4-11-16(14)18-17(13)15/h1-11H |
Clave InChI |
VAFQHSCSNQDCSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C3C2=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


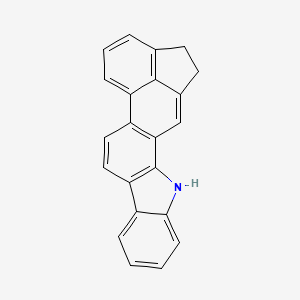
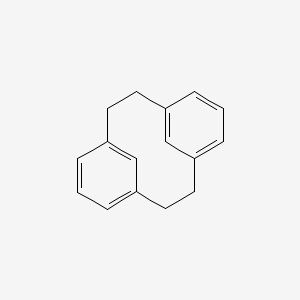
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
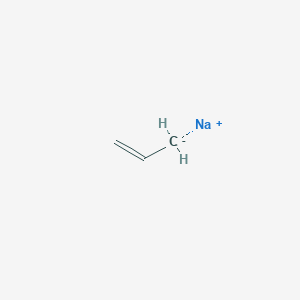
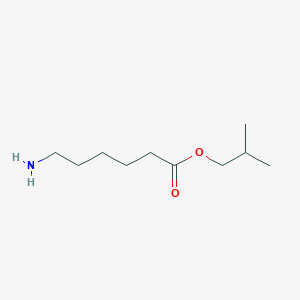
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
